![molecular formula C9H17NO B2747204 Decahydroisoquinolin-4a-ol CAS No. 2721-61-1](/img/structure/B2747204.png)
Decahydroisoquinolin-4a-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydroisoquinolin-4a-ol is a chemical compound with the molecular formula C9H17NO . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 155.237 Da . The molecular formula is C9H17NO . The InChI string is1S/C9H17NO/c1-19-14-8-3-2-6-12(14)15-13-7-4-5-9-16(13,18)10-11-17-15/h2-3,6,8,13,15,17-18H,4-5,7,9-11H2,1H3
. Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight is 155.237 Da . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources.科学的研究の応用
Neuroprotection and Neuropharmacology
Role in Neuroprotection and Neuropharmacology Decahydroisoquinolin-4a-ol derivatives demonstrate neuroprotective effects and are studied for their potential in treating neurodegenerative disorders. For instance, LY377770, a derivative of this compound, is recognized as a novel iGlu5 kainate receptor antagonist, offering significant neuroprotection in models of global and focal cerebral ischemia (O'Neill et al., 2000). These compounds interact with glutamate receptors, specifically NMDA and AMPA, showcasing their potential in neuroprotection and the treatment of CNS disorders (Ornstein et al., 1992).
Receptor Activity and Antagonistic Properties
Involvement in Receptor Activity and Antagonistic Effects Derivatives of this compound also serve as antagonists for specific receptors, contributing to a variety of pharmacological effects. They exhibit potent antagonistic activity against glutamate receptors such as AMPA and NMDA, providing insights into their role in synaptic transmission and potential therapeutic applications in conditions related to glutamate receptor dysregulation (O'Neill et al., 1998).
SARS 3CL Protease Inhibition
This compound in SARS 3CL Protease Inhibition The decahydroisoquinolin scaffold, a component of this compound, has been evaluated as a novel inhibitor for the SARS chymotrypsin-like protease (3CLpro). Its hydrophobic center effectively interacts with the S2 site of SARS 3CLpro, showing potential as a therapeutic agent against SARS and other similar viral infections (Ohnishi et al., 2018).
特性
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPJOSXNCXEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。